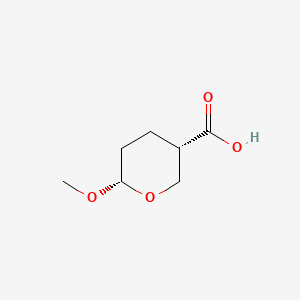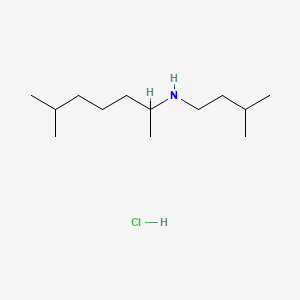
Isopentyl(1,5-dimethylhexyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopentyl (1,5-dimethylhexyl)ammonium chloride is a heterocyclic organic compound with the molecular formula C13H30ClN and a molecular weight of 235.837 g/mol . It is also known by its IUPAC name, 6-methyl-N-(3-methylbutyl)heptan-2-amine hydrochloride . This compound is primarily used in experimental and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopentyl (1,5-dimethylhexyl)ammonium chloride typically involves the reaction of isopentylamine with 1,5-dimethylhexyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of isopentyl (1,5-dimethylhexyl)ammonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Isopentyl (1,5-dimethylhexyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually primary or secondary amines.
Substitution: The major products are substituted ammonium salts.
Applications De Recherche Scientifique
Isopentyl (1,5-dimethylhexyl)ammonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as leucine aminotransferase.
Medicine: Explored for its potential therapeutic effects, including antitubercular activity.
Mécanisme D'action
The mechanism of action of isopentyl (1,5-dimethylhexyl)ammonium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit leucine aminotransferase by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site . This inhibition can lead to various biochemical effects, depending on the pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octamylamine hydrochloride
- 6-methyl-N-(3-methylbutyl)heptan-2-amine hydrochloride
Uniqueness
Isopentyl (1,5-dimethylhexyl)ammonium chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Numéro CAS |
5964-56-7 |
|---|---|
Formule moléculaire |
C13H30ClN |
Poids moléculaire |
235.84 g/mol |
Nom IUPAC |
6-methyl-N-(3-methylbutyl)heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H29N.ClH/c1-11(2)7-6-8-13(5)14-10-9-12(3)4;/h11-14H,6-10H2,1-5H3;1H |
Clé InChI |
LOUVMIYRBQFBQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)NCCC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


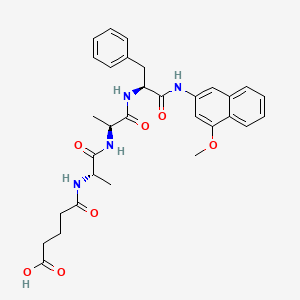

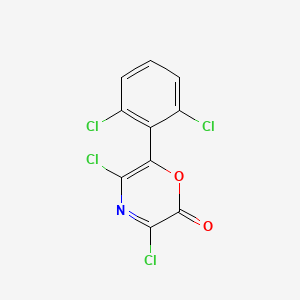

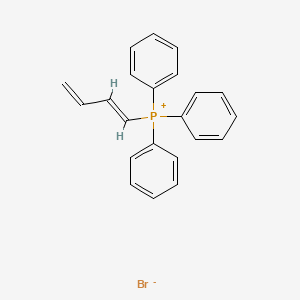
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)
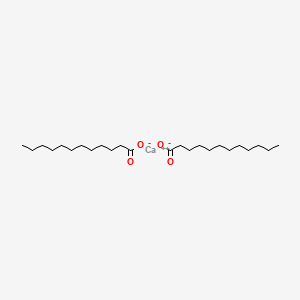
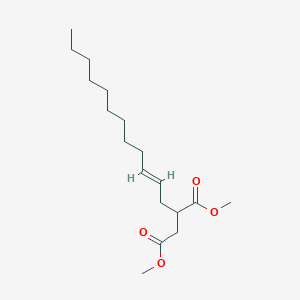

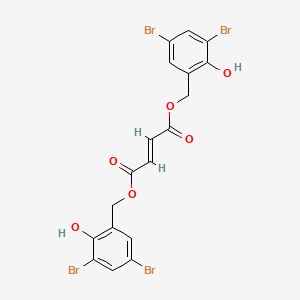
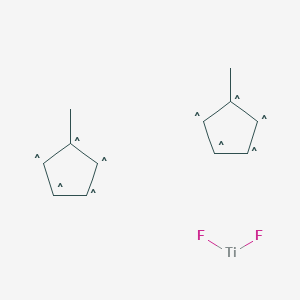
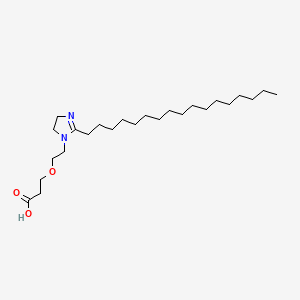
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
